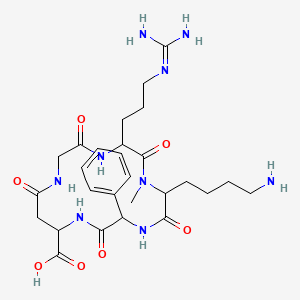

N(1)Gly-DL-Arg-DL-N(Me)Lys-DL-Phg-DL-Asp(1)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of c(phg-isoDGR-(NMe)k) involves the N-methylation of isoDGR peptides. The process typically includes the use of specific reagents and conditions to achieve the desired cyclic structure . The exact synthetic route may vary, but it generally involves multiple steps of peptide synthesis, cyclization, and purification .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

c(phg-isoDGR-(NMe)k) primarily undergoes peptide bond formation and cyclization reactions during its synthesis . It is also involved in binding interactions with integrins, which are crucial for its biological activity .

Common Reagents and Conditions

Common reagents used in the synthesis of c(phg-isoDGR-(NMe)k) include N-methylating agents, peptide coupling reagents, and solvents like dimethyl sulfoxide (DMSO) . The reactions are typically carried out under controlled conditions to ensure the formation of the desired cyclic structure .

Major Products

The major product of these reactions is the cyclic peptide c(phg-isoDGR-(NMe)k), which is characterized by its high affinity for α5β1 integrin .

Wissenschaftliche Forschungsanwendungen

c(phg-isoDGR-(NMe)k) has several important applications in scientific research:

Cancer Biology: It is used as a ligand for α5β1 integrin, which plays a role in tumor growth and metastasis.

Molecular Imaging: The compound is trimerized with the chelator TRAP and used as a positron-emission tomography tracer for monitoring α5β1 integrin expression in mouse xenografts.

Drug Development: Its high affinity for α5β1 integrin makes it a valuable tool in the development of integrin-targeted therapies.

Wirkmechanismus

c(phg-isoDGR-(NMe)k) exerts its effects by binding selectively to the α5β1 integrin . This binding inhibits the integrin’s interaction with its natural ligands, thereby affecting cell adhesion, migration, and signaling pathways involved in tumor progression . The compound’s high affinity for α5β1 integrin is due to its specific cyclic structure and N-methylation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

cRGD Peptides: These peptides also target integrins but have different selectivity profiles.

isoDGR Peptides: Similar to c(phg-isoDGR-(NMe)k), these peptides target integrins but may lack the N-methylation modification.

Uniqueness

c(phg-isoDGR-(NMe)k) is unique due to its high selectivity and potency for α5β1 integrin, which is enhanced by the N-methylation of isoDGR peptides . This modification improves its binding affinity and stability, making it a valuable tool in integrin-targeted research and therapy development .

Eigenschaften

IUPAC Name |

8-(4-aminobutyl)-5-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,16-pentaoxo-11-phenyl-1,4,7,10,13-pentazacyclohexadecane-14-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O7/c1-36-19(11-5-6-12-28)23(39)35-22(16-8-3-2-4-9-16)24(40)34-18(26(42)43)14-20(37)32-15-21(38)33-17(25(36)41)10-7-13-31-27(29)30/h2-4,8-9,17-19,22H,5-7,10-15,28H2,1H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBSPGRUJJJNPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N9O7 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Piperidinol, 5-methyl-2-[(1S)-1-[(3S,6aR,11bR)-2,3,4,6,6a,11,11a,11b-octahydro-3-hydroxy-10,11b-dimethyl-1H-benzo[a]fluoren-9-yl]ethyl]-, (2S,3R,5S)-](/img/structure/B12297699.png)

![2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12297706.png)

![N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride](/img/structure/B12297721.png)

![2-[2-methyl-6-(3,6,15-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297741.png)

![2-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;(9E,12E)-octadeca-9,12-dienoic acid](/img/structure/B12297745.png)

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297763.png)